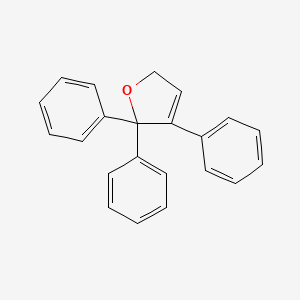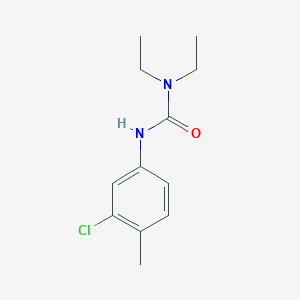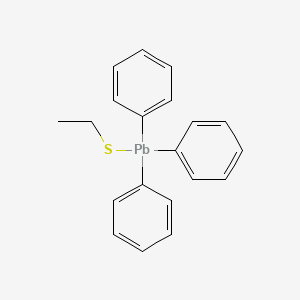
Cl.Cl2Mg.K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cl.Cl2Mg.K” is a unique chemical entity that has garnered significant attention in scientific research due to its distinctive properties and potential applications. This compound is composed of chlorine, magnesium, and potassium, and its chemical structure suggests a complex interplay between these elements, leading to various interesting chemical behaviors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “Cl.Cl2Mg.K” typically involves the reaction of magnesium chloride with potassium chloride in the presence of chlorine gas. The reaction is carried out under controlled conditions to ensure the proper formation of the compound. The general reaction can be represented as: [ \text{MgCl}_2 + \text{KCl} + \text{Cl}_2 \rightarrow \text{this compound} ]
The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures to facilitate the interaction between the reactants.
Pressure: Maintaining an appropriate pressure is crucial to ensure the proper formation of the compound.
Catalysts: In some cases, catalysts may be used to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of “this compound” involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions. The process is optimized to maximize yield and minimize impurities. The use of advanced techniques such as continuous flow reactors and automated control systems ensures consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
“Cl.Cl2Mg.K” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can also be reduced under specific conditions to yield lower oxidation state products.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are often employed.
Substitution Reactions: Halogen exchange reactions can be carried out using reagents like sodium iodide or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Higher oxidation state chlorides or oxides.
Reduction: Lower oxidation state chlorides or elemental magnesium and potassium.
Substitution: Halogenated derivatives or functionalized compounds.
Applications De Recherche Scientifique
“Cl.Cl2Mg.K” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic and inorganic synthesis reactions.
Biology: Investigated for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which “Cl.Cl2Mg.K” exerts its effects involves the interaction of its constituent elements with molecular targets. The chlorine atoms can participate in halogen bonding, while magnesium and potassium ions can interact with biological molecules, influencing various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Magnesium Chloride (MgCl2): A common compound used in various industrial and biological applications.
Potassium Chloride (KCl): Widely used in medicine and industry.
Chlorine Gas (Cl2): An essential chemical in water treatment and industrial processes.
Uniqueness
“Cl.Cl2Mg.K” is unique due to its combination of elements, leading to distinct chemical behaviors and applications. Unlike its individual components, this compound exhibits a synergistic effect, making it valuable in specific research and industrial contexts.
Propriétés
IUPAC Name |
magnesium;potassium;trichloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3ClH.K.Mg/h3*1H;;/q;;;+1;+2/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZGLUUWTFPBKG-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Mg+2].[Cl-].[Cl-].[Cl-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl3KMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(2-methoxyphenyl)carbamoylamino]benzoic Acid](/img/structure/B3335956.png)
![4-[4-(2,5-Dioxopyrrol-1-yl)phenyl]butanehydrazide;hydrochloride](/img/structure/B3335968.png)

![3-[(2-Methylbenzyl)oxy]azetidine hydrochloride](/img/structure/B3335986.png)
